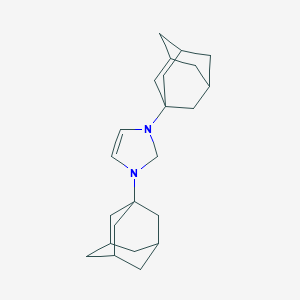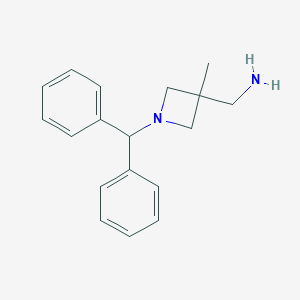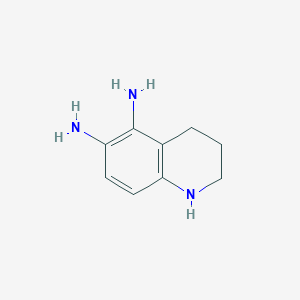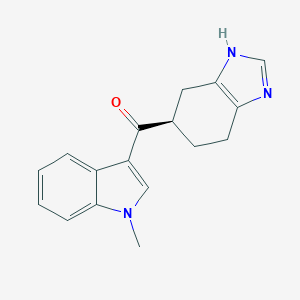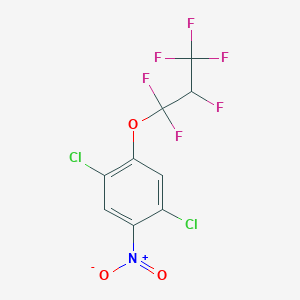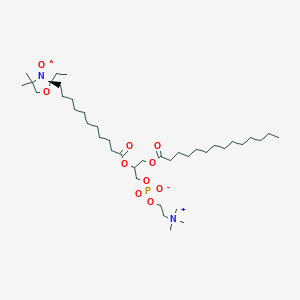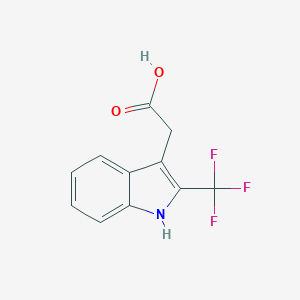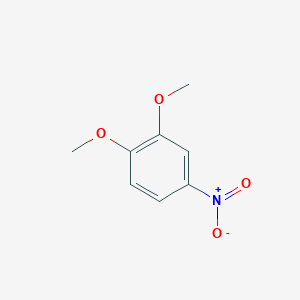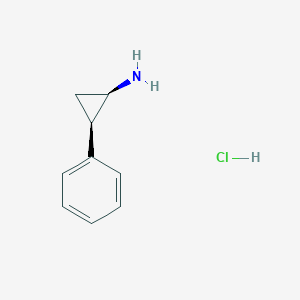
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetophenone and is characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE typically involves the chlorination of 3-fluoroacetophenone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Nucleophiles: Amines, thiols
Major Products Formed
Reduction: 2,2-Dichloro-1-(3-fluorophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 2,2-Dichloro-1-(3-fluorophenyl)acetic acid or ester
Applications De Recherche Scientifique
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE involves its interaction with specific molecular targets. In biochemical assays, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways . The compound’s fluorine and chlorine atoms play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(3-chlorophenyl)ethan-1-one
- 2,2-Dichloro-1-(3-bromophenyl)ethan-1-one
- 2,2-Dichloro-1-(3-methylphenyl)ethan-1-one
Uniqueness
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its binding affinity in biochemical assays compared to its analogs .
Propriétés
Numéro CAS |
127728-55-6 |
|---|---|
Formule moléculaire |
C8H5Cl2FO |
Poids moléculaire |
207.03 g/mol |
Nom IUPAC |
2,2-dichloro-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H |
Clé InChI |
BEJZYEWWHZJNEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Synonymes |
Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
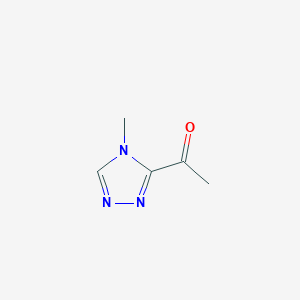
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
